Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate
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Overview
Description
“Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate” is a chemical compound that has caught the attention of scientists and researchers in various fields. It has a molecular formula of C19H27NO4 and a molecular weight of 333.43 g/mol .
Synthesis Analysis
While specific synthesis methods for “Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate” were not found, similar compounds have been synthesized through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions . Additionally, Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could potentially be used in the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of “Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate” can be represented by the InChI code 1S/C19H27NO4/c1-2-24-19 (22)10-6-5-9-18 (21)17-8-4-3-7-16 (17)15-20-11-13-23-14-12-20/h3-4,7-8H,2,5-6,9-15H2,1H3
.
Physical And Chemical Properties Analysis
“Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate” has a molecular weight of 333.43 . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis and Chemistry
- A novel one-pot, three-component Wittig–S_NAr approach to synthesize ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate and its analogs was developed. These compounds are intermediates for aurora 2 kinase inhibitors. The process is notable for its efficient formation of new C(sp2)–N and C(sp2)–C(sp2) double bonds using water as a solvent under metal-free conditions (Xu et al., 2015).
Potential Therapeutic Applications
- Syntheses of new morpholinomethylbenzamides, including ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate, have been carried out. These compounds, having both electron-withdrawing and electron-releasing groups, are potentially significant for pharmaceutical research (Pessoa‐Mahana et al., 2002).
Structural and Molecular Studies
- Structural analysis of ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate and related compounds, including X-ray diffraction studies, have provided insights into their molecular configurations and potential interactions. This information is crucial for understanding the chemical and biological properties of these compounds (Mamatha S.V et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Biochemical Pathways
Similar compounds have been implicated in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the diverse biological activities of similar compounds , it can be hypothesized that the compound may have a broad range of effects at the molecular and cellular level.
properties
IUPAC Name |
ethyl 6-[4-(morpholin-4-ylmethyl)phenyl]-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-2-24-19(22)6-4-3-5-18(21)17-9-7-16(8-10-17)15-20-11-13-23-14-12-20/h7-10H,2-6,11-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOSUBQDWYUBAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642668 |
Source
|
Record name | Ethyl 6-{4-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate | |
CAS RN |
898770-85-9 |
Source
|
Record name | Ethyl 6-{4-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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